N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

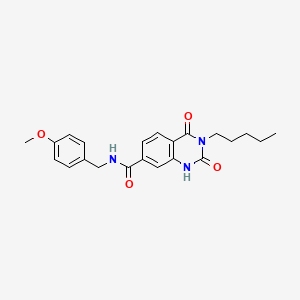

N-(4-Methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a heterocyclic compound featuring a quinazoline core substituted with a pentyl chain at position 3, a 4-methoxybenzyl group at the amide nitrogen, and a carboxamide moiety at position 5.

Properties

Molecular Formula |

C22H25N3O4 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C22H25N3O4/c1-3-4-5-12-25-21(27)18-11-8-16(13-19(18)24-22(25)28)20(26)23-14-15-6-9-17(29-2)10-7-15/h6-11,13H,3-5,12,14H2,1-2H3,(H,23,26)(H,24,28) |

InChI Key |

YLSZQRXCVASEPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with a suitable quinazoline precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carbonyl groups in the quinazoline ring, potentially converting them to alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of alcohol derivatives of the quinazoline ring.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.

Biology: In biological studies, it serves as a probe to investigate cellular pathways and mechanisms due to its ability to interact with specific biological targets.

Medicine: The compound has shown potential in preclinical studies for its anti-inflammatory and anticancer properties. It is being explored as a candidate for drug development.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Activity and Physicochemical Properties

A critical comparison with structurally related compounds highlights the role of substituents on biological activity and pharmacokinetics:

Key Observations :

- Electron-Donating vs. In contrast, the 2-chlorobenzyl analog () introduces electron-withdrawing effects, which may alter binding kinetics .

- Alkyl Chain Length : The pentyl chain in the target compound and its chlorobenzyl analog likely enhances hydrophobic binding compared to shorter alkyl chains (e.g., methyl or ethyl derivatives).

Biological Activity

N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family. Its structural features include a methoxy group, dioxo moieties, and a carboxamide group, which contribute to its biological activity and potential therapeutic applications. This article delves into the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the methoxy group enhances solubility and may influence the compound's interaction with biological targets.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C23H19N3O4 |

| Functional Groups | Methoxy group, dioxo groups, carboxamide |

| Molecular Weight | 401.41 g/mol |

| Solubility | Enhanced due to methoxy substitution |

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 20 µM across different cell lines.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzyme Activity : The dioxo groups can interact with enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells by activating caspases.

- Modulation of Signal Transduction : The compound may affect signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cell survival and proliferation.

Table 2: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Case Study 2: Safety Profile

The safety profile was assessed through acute toxicity studies in animal models. The compound demonstrated low toxicity at therapeutic doses with no significant adverse effects observed during the treatment period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.